

Technical Support Center: Strontium Isotope Analysis of Carbonates

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Compound of Interest			
Compound Name:	Strontium-86		
Cat. No.:	B083252	Get Quote	

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the strontium isotope analysis of carbonate samples.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the context of strontium isotope analysis of carbonates?

A1: Matrix effects refer to the interferences caused by the sample's components, other than strontium, that can alter the measured isotope ratios, leading to inaccurate results. In carbonate analysis, the matrix is primarily composed of calcium carbonate (CaCO₃), but can also contain other elements like rubidium (Rb), rare earth elements (REEs), and anions which can cause isobaric (same mass) or polyatomic interferences.

Q2: What are the most common isobaric interferences in strontium isotope analysis?

A2: The most significant isobaric interferences in strontium isotope analysis include:

- ⁸⁷Rb on ⁸⁷Sr: Rubidium has an isotope (⁸⁷Rb) with the same nominal mass as a key strontium isotope (⁸⁷Sr), which is critical for radiogenic studies.[1][2][3]
- Krypton (Kr) from argon gas: Kr is often an impurity in the argon gas used for plasma generation in ICP-MS and can interfere with several strontium isotopes.[1][4][5]



- Calcium (Ca) dimers and argides: High concentrations of calcium in carbonates can lead to the formation of polyatomic ions like ⁴⁰Ca₂⁺ or ⁴⁰Ca³⁶Ar⁺ in the plasma, which can interfere with strontium isotopes.[1]
- Doubly-charged rare earth elements (REEs): Elements like gadolinium (Gd), dysprosium (Dy), and erbium (Er) can form doubly-charged ions (e.g., ¹⁷⁴Yb²⁺ on ⁸⁷Sr) that interfere with strontium isotopes.[1]

Q3: How can I minimize matrix effects during sample preparation?

A3: Proper sample preparation is crucial. The primary method to remove interfering elements is through ion-exchange chromatography.[4][6] This process separates strontium from elements like rubidium and calcium before the sample is introduced into the mass spectrometer. Various purification methods exist, including those using strontium-specific resins.[4][7]

Q4: What is the importance of matrix-matched standards?

A4: Matrix-matched standards are crucial for correcting instrumental mass fractionation and other matrix-induced inaccuracies, particularly in techniques like Laser Ablation MC-ICP-MS.[8] [9] Using a standard with a similar matrix composition to the unknown sample (e.g., a carbonate standard for a carbonate sample) helps to ensure that the standard and the sample behave similarly during analysis, leading to more accurate data.[8][9]

Troubleshooting Guides

Issue 1: Inaccurate ⁸⁷Sr/⁸⁶Sr ratios, potentially due to Rubidium interference.

Symptoms:

- Consistently high or variable ⁸⁷Sr/⁸⁶Sr ratios that are not geologically plausible for the sample type.
- A significant signal is detected at mass 85 (85Rb).

Troubleshooting Steps:



- Assess Rb/Sr Ratio: If possible, determine the rubidium to strontium concentration ratio in your sample. High Rb/Sr ratios are a strong indicator of potential interference.
- Improve Chemical Separation: Enhance your ion-exchange chromatography protocol.
 Ensure the resin is effective at separating Rb from Sr. Consider using a strontium-specific resin.[4]
- Apply a Mathematical Correction: During mass spectrometry data processing, a correction for ⁸⁷Rb interference can be applied. This is done by monitoring the ⁸⁵Rb signal and using the known natural ⁸⁵Rb/⁸⁷Rb ratio to subtract the contribution of ⁸⁷Rb from the signal at mass 87.[1][6]
- Instrumental Tuning: For MC-ICP-MS, optimize plasma conditions (e.g., gas flow rates, lens settings) to minimize the formation of polyatomic species that could overlap with rubidium or strontium isotopes.

Issue 2: Unstable or noisy signal during analysis.

Symptoms:

- Erratic and fluctuating ion beam signals for strontium isotopes.
- Poor internal precision during a single measurement.

Troubleshooting Steps:

- Check Sample Introduction System: Inspect the nebulizer, spray chamber, and torch for blockages or leaks. In laser ablation systems, check the ablation cell for proper sealing and gas flow.
- Sample Homogeneity: For solid samples analyzed by laser ablation, the instability could be
 due to sample inhomogeneity. Try analyzing a different area of the sample or a certified
 reference material to check for instrument stability.
- Plasma Stability: Ensure the plasma is stable. Check the argon gas supply and the RF generator.



 Detector Performance: Verify that the detectors (Faraday cups or ion counters) are functioning correctly. Run a detector calibration and diagnostic check as per the instrument manufacturer's guidelines.

Issue 3: Discrepancies between results from different analytical techniques (e.g., TIMS vs. MC-ICP-MS).

Symptoms:

 87Sr/86Sr ratios obtained by MC-ICP-MS are consistently different from those obtained by the more traditional Thermal Ionization Mass Spectrometry (TIMS).

Troubleshooting Steps:

- Review Interference Corrections: MC-ICP-MS is more susceptible to certain interferences
 (like Kr and Ar-based polyatomics) than TIMS.[1] Re-evaluate all interference corrections
 applied to the MC-ICP-MS data.
- Assess Mass Bias Correction: Ensure that the mass bias correction is being applied correctly. For MC-ICP-MS, this is often done by normalizing to a stable isotope ratio (e.g., ⁸⁶Sr/⁸⁸Sr = 0.1194).[6]
- Evaluate Sample Purity: TIMS analysis is often performed on highly purified strontium separates. Any remaining matrix components in samples for MC-ICP-MS could be the source of the discrepancy. Re-run the sample through the purification process if necessary.
- Use of Certified Reference Materials: Analyze a certified reference material with a wellcharacterized ⁸⁷Sr/⁸⁶Sr ratio using both techniques to identify any systematic bias in one of the methods.

Data Presentation

Table 1: Common Isobaric Interferences in Strontium Isotope Analysis



Interfering Species	Target Isotope	Mass (amu)	Notes and Correction Strategies
⁸⁷ Rb+	⁸⁷ Sr+	87	Monitor ⁸⁵ Rb and apply a mathematical correction. Can also be removed via ion-exchange chromatography.[1][2]
⁸⁴ Kr+, ⁸⁶ Kr+	⁸⁴ Sr ⁺ , ⁸⁶ Sr ⁺	84, 86	Monitor a Kr isotope free of interference (e.g., ⁸³ Kr) and apply a correction. Using high-purity argon can reduce this interference.[1][5]
⁴⁰ Ca ₂ +	⁸⁰ Sr+ (not a primary isotope)	80	Primarily an issue in high-calcium matrices. Can sometimes interfere with baseline measurements.
⁴⁰ CaAr+	⁷⁶ Se+ (can affect baseline)	76	Can be an indicator of high calcium matrix effects.
¹⁷⁴ Yb ²⁺ , ¹⁷⁶ Hf ²⁺	⁸⁷ Sr ²⁺ , ⁸⁸ Sr ²⁺	87, 88	Monitor other isotopes of the interfering element to apply a correction.[1]

Experimental Protocols

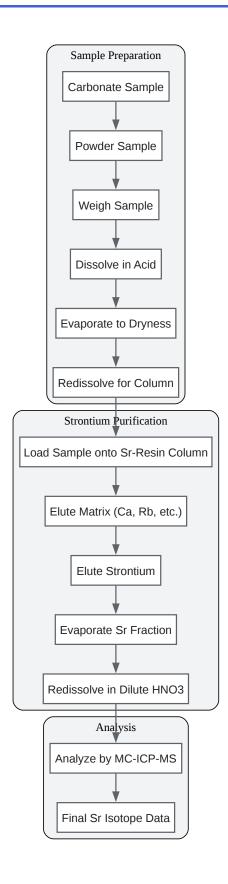


Protocol 1: Carbonate Dissolution and Strontium Purification

- Sample Preparation: Powder the carbonate sample to a fine, homogeneous powder.
- Dissolution: Weigh approximately 10-50 mg of the powdered sample into a clean Savillex vial. Add a sufficient volume of weak acid (e.g., 0.5 M acetic acid or dilute nitric acid) dropwise until the carbonate is fully dissolved. Avoid vigorous effervescence.
- Evaporation: Gently evaporate the dissolved sample to dryness on a hotplate at a low temperature (~80°C).
- Redissolution: Re-dissolve the residue in a small volume of a suitable acid for column chemistry (typically 2-3 M HNO₃).
- Ion-Exchange Chromatography:
 - Prepare a column with a strontium-selective resin (e.g., Eichrom Sr-Spec[™] resin).
 - Condition the resin with the appropriate acid.
 - Load the sample onto the column.
 - Wash the column with the same acid to elute the matrix elements (e.g., Ca, Rb). The
 volume of acid needed for this step should be pre-determined by calibrating the columns.
 - Elute the purified strontium using deionized water or a very dilute acid.
- Final Preparation: Evaporate the collected strontium fraction to dryness. Re-dissolve in a small volume of dilute nitric acid (e.g., 2%) for analysis by MC-ICP-MS.

Visualizations





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Caption: Experimental workflow for strontium purification from carbonate samples.





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Caption: Troubleshooting logic for inaccurate ⁸⁷Sr/⁸⁶Sr ratios.

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